Norlevorphanol hydrochloride
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Overview
Description
Norlevorphanol hydrochloride is an opioid analgesic belonging to the morphinan family. It is the levo-isomer of 3-hydroxymorphinan (morphinan-3-ol) and is known for its potent analgesic properties. Despite its potential, this compound was never marketed and remains a Schedule I controlled substance in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norlevorphanol hydrochloride can be synthesized from levomethorphan hydrobromide. The process involves treating levomethorphan with aqueous hydrobromic acid (HBr) to achieve demethylation, resulting in an aqueous HBr solution of levorphanol. This solution is then neutralized with ammonium hydroxide (NH₄OH) to form crude levorphanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization of the formed salt to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Norlevorphanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid (HBr) for demethylation and ammonium hydroxide (NH₄OH) for neutralization .
Major Products Formed
The major product formed from these reactions is levorphanol, which can be further processed to obtain this compound .
Scientific Research Applications
Norlevorphanol hydrochloride has several scientific research applications, including:
Chemistry: Used in the study of opioid receptor interactions and the development of new analgesic compounds.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its potential as a potent analgesic for pain management.
Industry: Utilized in the synthesis of related compounds and in the development of pharmaceutical formulations.
Mechanism of Action
Norlevorphanol hydrochloride exerts its effects by acting as an agonist at the mu-opioid receptors in the brain and spinal cord. This interaction alters the transmission and perception of pain, leading to analgesic effects. The compound also interacts with other opioid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Levorphanol: An opioid analgesic similar to Norlevorphanol hydrochloride but more widely used in clinical settings.
Levallorphan: Another opioid antagonist with similar structural properties.
Levomethorphan: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific isomeric form and its potent analgesic properties. Unlike its counterparts, it was never marketed, making it a compound of interest primarily in research settings .
Properties
CAS No. |
53448-65-0 |
---|---|
Molecular Formula |
C16H22ClNO |
Molecular Weight |
279.80 g/mol |
IUPAC Name |
(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1 |
InChI Key |
TVWLCOZEOOAJBT-QALYCTJVSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Cl |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl |
Origin of Product |
United States |
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